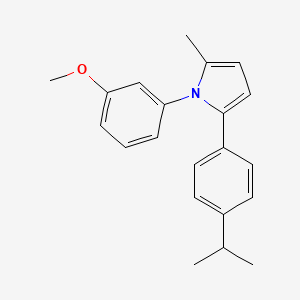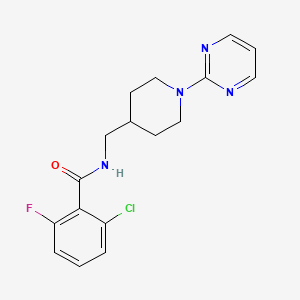![molecular formula C16H17ClOS B2389625 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene CAS No. 339010-91-2](/img/structure/B2389625.png)
1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene is an organic compound with the molecular formula C16H17ClOS and a molecular weight of 292.82 g/mol . This compound is characterized by the presence of a chloro group, a phenoxybutyl group, and a sulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-phenoxybutylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The phenoxybutyl group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF), temperatures (0-25°C).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
科学研究应用
1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions can modulate the activity of enzymes or receptors, thereby influencing biological processes .
相似化合物的比较
1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Chloro-4-phenylbutane: Similar structure but lacks the sulfanyl group, leading to different reactivity and applications.
Bis(4-chlorophenyl) sulfide: Contains two chlorophenyl groups connected by a sulfide linkage, differing in its chemical properties and uses.
S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate:
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
属性
IUPAC Name |
1-chloro-4-(4-phenoxybutylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLWXHVVBLGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)
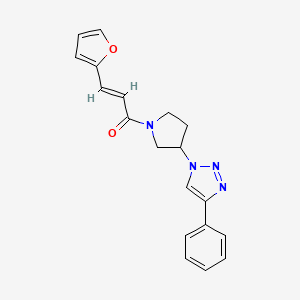
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)

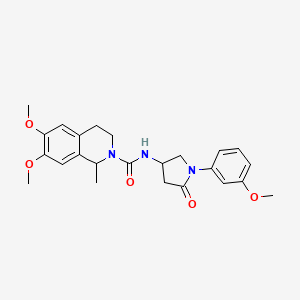
![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)
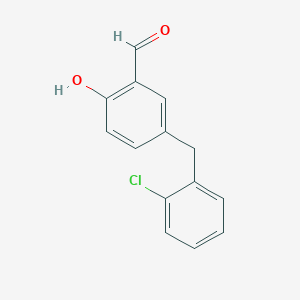
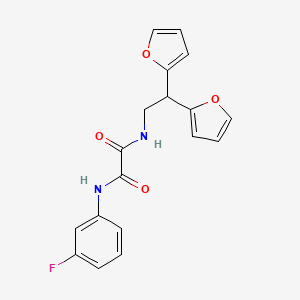

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)
